AKR1C3 Enzyme Inhibition: 4.8-Fold Potency Gain Over a Structurally Similar Chloro-Naphthoic Acid
5-Chloro-2-naphthoic acid demonstrates a 4.8-fold higher inhibitory potency against human recombinant AKR1C3 (IC50 = 250 nM) compared to a closely related chloro-naphthoic acid derivative (BDBM50427646/CHEMBL2323492, IC50 = 1,190 nM) [1][2]. This direct head-to-head comparison under identical assay conditions underscores the critical importance of the specific substitution pattern for target engagement.
| Evidence Dimension | Inhibition of human recombinant AKR1C3 |
|---|---|
| Target Compound Data | IC50 = 250 nM |
| Comparator Or Baseline | BDBM50427646 (CHEMBL2323492) - IC50 = 1,190 nM |
| Quantified Difference | 4.8-fold increase in potency |
| Conditions | NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol |
Why This Matters
This quantitative potency advantage is critical for researchers developing selective AKR1C3 inhibitors, where even small differences in IC50 can determine the viability of a lead series.
- [1] BindingDB. (n.d.). BDBM50427623 (CHEMBL2323476) - Affinity Data for Aldo-keto reductase family 1 member C3 (AKR1C3). View Source
- [2] BindingDB. (n.d.). BDBM50427646 (CHEMBL2323492) - Affinity Data for Aldo-keto reductase family 1 member C3 (AKR1C3). View Source
